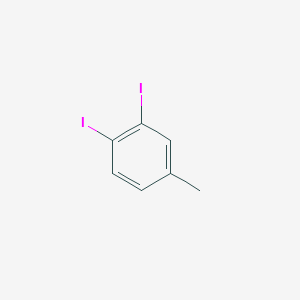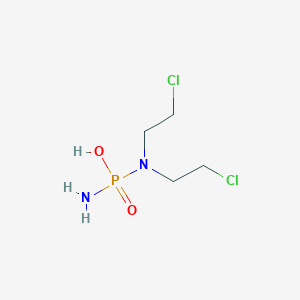
N-benzyl-1-pentyl-1H-indole-3-carboxamide
Overview
Description
SDB-006, also known as N-benzyl-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. It was discovered during research into the related compound SDB-001, which had been sold illicitly as “2NE1”. SDB-006 exhibits high binding affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, with EC50 values of 19 nanomolar and 134 nanomolar, respectively .
Mechanism of Action
Target of Action
SDB-006, also known as N-benzyl-1-pentyl-1H-indole-3-carboxamide, is a potent agonist for the cannabinoid receptors . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
SDB-006 binds to the CB1 and CB2 receptors with EC50 values of 19 nM and 134 nM, respectively . By acting as an agonist, SDB-006 mimics the action of endocannabinoids, the body’s natural cannabinoids, leading to an increase in the cannabinoid signaling.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
SDB-006 binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 nM and 134 nM, respectively . This interaction with the cannabinoid receptors suggests that SDB-006 may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Cellular Effects
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SDB-006 is primarily through its agonistic activity at the cannabinoid receptors. By binding to these receptors, SDB-006 can influence a variety of physiological processes at the molecular level .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it is likely that the effects of SDB-006 may vary with different dosages .
Metabolic Pathways
It is known that SDB-006 metabolism has been described in literature .
Transport and Distribution
Given its lipophilic nature, it can be inferred that SDB-006 may be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may localize to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDB-006 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with benzylamine. The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of SDB-006 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions
SDB-006 undergoes several types of chemical reactions, including:
Hydroxylation: This reaction primarily occurs on several positions of the pentyl chain.
Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.
N-Dealkylation: This reaction includes depentylation and debenzylation.
Common Reagents and Conditions
Hydroxylation: Typically occurs in the presence of cytochrome P450 enzymes.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes.
N-Dealkylation: Often facilitated by oxidative conditions.
Major Products Formed
4′-keto-SDB-006: Formed through hydroxylation.
Pentyl-OH-SDB-006: Another product of hydroxylation.
Dealkylated metabolites: Formed through N-dealkylation.
Scientific Research Applications
SDB-006 is primarily used in scientific research and forensic applications. Its high affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system. Researchers use SDB-006 to investigate the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications. It is also used in forensic toxicology to develop analytical screening methods for detecting synthetic cannabinoid intake .
Comparison with Similar Compounds
SDB-006 is structurally similar to other synthetic cannabinoids such as SDB-001, JWH-018, and UR-144. it exhibits unique binding affinities and pharmacological properties. For example, SDB-006 has a higher binding affinity for CB1 and CB2 receptors compared to SDB-001. Additionally, the presence of a benzyl group in SDB-006’s structure differentiates it from other synthetic cannabinoids .
List of Similar Compounds
- SDB-001
- JWH-018
- UR-144
- 5F-SDB-006
- N-phenyl SDB-006
Properties
IUPAC Name |
N-benzyl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACYTSBFXCDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009997 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695213-59-3 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDB-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDB-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SDB-006 interact with cannabinoid receptors and what are the downstream effects?
A1: SDB-006 acts as a potent agonist at human cannabinoid receptors, specifically CB1. [, ] This interaction leads to activation of the receptor, which in turn initiates a cascade of intracellular signaling events. While the specific downstream effects are complex and vary depending on the cell type and physiological context, they generally involve modulation of neurotransmitter release and neuronal activity. []
Q2: What is known about the structure-activity relationship (SAR) of SDB-006 and its analogs?
A2: Research indicates that modifications to the SDB-006 structure can significantly impact its activity and potency at cannabinoid receptors. For instance, introducing methoxy or fluorine substituents generally reduces potency compared to the parent compound. [] Interestingly, the 2-fluorinated analog exhibits potency comparable to the known synthetic cannabinoid RCS-4. [] Further studies exploring chiral indole-3-carboxamides related to SDB-006 revealed that the (S)-enantiomers generally possess greater affinity and potency at CB1 compared to their (R)-counterparts, highlighting a potential enantiomeric bias for this class of compounds. []
Q3: Are there specific analytical methods used to identify and quantify SDB-006?
A3: While gas chromatography-mass spectrometry (GC-MS) cannot differentiate SDB-006 from its regioisomers, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the necessary resolution for distinguishing these closely related compounds. [] This highlights the importance of employing appropriate analytical techniques for accurate identification and analysis of SDB-006 and its analogs.
Q4: What is the metabolic fate of SDB-006 in humans?
A4: While specific metabolic pathways are still under investigation, research utilizing high-resolution mass spectrometry has been conducted to elucidate the in vitro metabolism of SDB-006 in human hepatocytes. [] This type of research is crucial for understanding the compound's breakdown products and their potential pharmacological activity.
Q5: What is the significance of SDB-006 in the context of new psychoactive substances (NPS)?
A5: SDB-006 belongs to the synthetic cannabinoid receptor agonist (SCRA) class of NPS, which represents a rapidly expanding group of compounds. [] The emergence of SDB-006 and its analogs on the UK market, even after the 2013 legislative ban on many synthetic cannabinoids, underscores the challenges associated with regulating these substances. [] The continuous development and appearance of novel SCRAs like SDB-006 necessitate ongoing research to understand their pharmacological properties, potential for harm, and impact on public health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















